![molecular formula C9H9NO B085816 Indole-7-methanol CAS No. 1074-87-9](/img/structure/B85816.png)
Indole-7-methanol
Overview
Description
Indole-7-methanol is a natural product found in Esenbeckia leiocarpa . It is a compound with the molecular formula C9H9NO .
Synthesis Analysis
Indole and its derivatives can be synthesized in water . A simple method to synthesize two new valuable synthetic intermediates has been developed . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .Molecular Structure Analysis
The molecular structure of indole, methanol, and water molecules has been studied . The structure of natural indole is considered one of the most ubiquitous heterocycles in nature .Chemical Reactions Analysis
Indole undergoes various reactions. For instance, the direct amidation at the C2 position of indole is interesting because of the presence of this indole skeleton in many biologically active natural products . The reactions are conducted both in water only and in a mixture of water with an organic solvent .Physical And Chemical Properties Analysis
Indole-7-methanol has a molecular weight of 147.17 g/mol . Its unique physical and chemical properties, such as the network of hydrogen bonds, large surface tension, high specific heat capacity, and high polarity helps many organic reactions to proceed with a high reaction rate and selectivity .Scientific Research Applications
Metal-Catalyzed Functionalization of Indoles
Indole-7-methanol can be used in metal-catalyzed functionalization of indoles . This process involves the selective functionalization of indoles, which has seen significant advances recently . The review on this topic is organized by the positional selectivity and type of methods used for functionalization .
Multicomponent Reactions
Indole-7-methanol can be used in multicomponent reactions . Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The last decade has seen considerable activity towards the synthesis of indole derivatives .
Biological Potential
Indole derivatives, including Indole-7-methanol, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Cycloaddition Reactions
Indole-7-methanol can be used as a versatile building block in cycloaddition reactions . This chemical reaction pathway offers an efficient means to access densely functionalized cyclohepta [b]indoles with exceptional yields .
Biotechnological Applications
Indole-7-methanol has significant biotechnological applications . For example, it can enhance E. coli biofilm formation, an example of a bidirectional, mutually beneficial, cell-to-cell communication involving indole-producing and indole-consuming species .
Medicinal Chemistry
Indole-7-methanol plays a crucial role in medicinal chemistry . Indole ranks as one of the top-most commonly used nitrogen heterocycles in medicines . The wide spectrum of application of indole spans the dye industry, materials science, fragrances, and agriculture .
Mechanism of Action
Target of Action
Indole-7-methanol, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This makes it a valuable compound for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are likely the result of the compound’s interaction with its targets and the subsequent changes that occur.
Biochemical Pathways
Indole-7-methanol, as an indole derivative, is part of a larger group of compounds that play significant roles in various biochemical pathways. For instance, indole is a signaling molecule produced both by bacteria and plants . It’s also involved in the production of indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of Indole-7-methanol’s action are largely dependent on its mode of action and the specific targets it interacts with. Given the wide range of biological activities exhibited by indole derivatives, the results of its action can vary significantly .
Action Environment
The action, efficacy, and stability of Indole-7-methanol can be influenced by various environmental factors. For instance, the production of indole and its derivatives can be affected by the presence of certain bacteria and plants . Additionally, anthropogenic activities can significantly promote the distribution of indole in the environment .
Safety and Hazards
Future Directions
Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . This holds great potential to produce libraries of such compounds in water . The direct amidation at the C2 position of indole is interesting because of the presence of this indole skeleton in many biologically active natural products .
properties
IUPAC Name |
1H-indol-7-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-5,10-11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJBKRMNBMMMHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378474 | |
Record name | Indole-7-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-7-methanol | |
CAS RN |
1074-87-9 | |
Record name | 1H-Indole-7-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole-7-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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